molecular formula C20H16O4 B1214455 Phenolphthalin CAS No. 81-90-3

Phenolphthalin

Cat. No.: B1214455
CAS No.: 81-90-3
M. Wt: 320.3 g/mol
InChI Key: FFFPYJTVNSSLBQ-UHFFFAOYSA-N
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Description

Phenolphthalein is an organic compound with the chemical formula C({20})H({14})O(_{4}) It is widely known for its use as an acid-base indicator in titrations, where it turns colorless in acidic solutions and pink in basic solutions

Biochemical Analysis

Biochemical Properties

Phenolphthalein plays a significant role in biochemical reactions, particularly as an indicator in titrations. It interacts with hydrogen ions (H⁺) in solution, undergoing a color change that signals the endpoint of a titration. This interaction is crucial for determining the pH of a solution accurately . Phenolphthalein does not interact directly with enzymes, proteins, or other biomolecules in typical biochemical reactions but serves as a visual marker for pH changes.

Cellular Effects

Phenolphthalein has been shown to influence cellular processes, particularly in its role as a laxative. It stimulates the intestinal mucosa and constricts smooth muscles, leading to increased bowel movements . This effect on cellular function is primarily due to its interaction with the cells lining the intestines, causing them to secrete more water and electrolytes into the bowel.

Molecular Mechanism

At the molecular level, phenolphthalein exerts its effects through its weak acid properties. In basic solutions, it loses hydrogen ions, resulting in a color change due to the formation of a phenolphthalein ion . This ionization process is reversible, allowing phenolphthalein to act as an effective pH indicator. The compound does not significantly bind to or inhibit enzymes but rather functions through its acid-base interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenolphthalein are stable over time, provided it is stored properly. Phenolphthalein is slightly soluble in water and usually dissolved in alcohols for experiments . Its stability ensures consistent results in titrations and other analytical procedures. Prolonged exposure to light and air can lead to degradation, affecting its efficacy as an indicator.

Dosage Effects in Animal Models

In animal models, the effects of phenolphthalein vary with dosage. At low doses, it acts as a mild laxative, while higher doses can lead to more pronounced effects, including dehydration and electrolyte imbalance . Toxic effects have been observed at very high doses, leading to adverse reactions such as kidney irritation and skin rash .

Metabolic Pathways

Phenolphthalein is metabolized in the liver, where it undergoes conjugation reactions to form glucuronides and sulfates. These metabolites are then excreted in the urine . The metabolic pathways involve enzymes such as UDP-glucuronosyltransferase, which facilitates the conjugation process.

Transport and Distribution

Within cells and tissues, phenolphthalein is transported primarily through passive diffusion. It does not rely on specific transporters or binding proteins for its distribution. Once inside the cells, phenolphthalein can accumulate in the cytoplasm, where it exerts its effects as a pH indicator .

Subcellular Localization

Phenolphthalein is primarily localized in the cytoplasm of cells. It does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its activity as a pH indicator is effective in the cytoplasmic environment, where it can interact with hydrogen ions to signal pH changes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenolphthalein is synthesized through the condensation of phthalic anhydride with phenol in the presence of a catalyst such as concentrated sulfuric acid. The reaction involves heating the mixture to facilitate the formation of the phenolphthalein molecule.

Industrial Production Methods: In industrial settings, phenolphthalein is produced using a similar method but on a larger scale. The reaction is typically carried out in large reactors where phthalic anhydride and phenol are mixed with a catalyst and heated to the required temperature. The product is then purified through crystallization or other separation techniques to obtain high-purity phenolphthalein.

Chemical Reactions Analysis

Types of Reactions: Phenolphthalein undergoes several types of chemical reactions, including:

    Oxidation: Phenolphthalein can be oxidized to form various products depending on the conditions.

    Reduction: It can be reduced to form colorless compounds.

    Substitution: Phenolphthalein can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are often used.

Major Products:

    Oxidation: Oxidized phenolphthalein derivatives.

    Reduction: Reduced, colorless forms of phenolphthalein.

    Substitution: Various substituted phenolphthalein compounds depending on the reagents used.

Scientific Research Applications

Phenolphthalein has a wide range of applications in scientific research:

    Chemistry: Used as an acid-base indicator in titrations to determine the endpoint of reactions.

    Biology: Employed in various staining techniques to visualize cellular components.

    Medicine: Historically used as a laxative, although its use has declined due to safety concerns.

    Industry: Utilized in the production of dyes and pigments, as well as in the formulation of certain types of plastics and resins.

Mechanism of Action

Phenolphthalein exerts its effects primarily through its ability to change color in response to pH changes. In acidic solutions, phenolphthalein remains colorless due to the protonation of its molecular structure. In basic solutions, it loses protons and forms a pink-colored ion. This color change is due to the structural transformation of the molecule, which affects its light absorption properties.

Comparison with Similar Compounds

Phenolphthalein can be compared with other similar compounds such as:

    Methyl Red: Another pH indicator that changes color from red to yellow over a pH range of 4.4 to 6.2.

    Bromothymol Blue: Changes color from yellow to blue over a pH range of 6.0 to 7.6.

    Thymol Blue: Exhibits a color change from red to yellow over a pH range of 1.2 to 2.8 and from yellow to blue over a pH range of 8.0 to 9.6.

Uniqueness: Phenolphthalein is unique due to its distinct color change from colorless to pink over a relatively narrow pH range (8.3 to 10.0), making it particularly useful for titrations involving weak acids and bases.

By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of phenolphthalein, researchers and industry professionals can effectively utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

2-[bis(4-hydroxyphenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24/h1-12,19,21-22H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFPYJTVNSSLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022439
Record name Phenolphthalin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-90-3
Record name Phenolphthalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenolphthalin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenolphthalin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-bis(4-hydroxyphenyl)-o-toluic acid
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Synthesis routes and methods

Procedure details

To a 3 L 3-necked flask containing 60 g of phenolphthalein (A), 450 ml of water and 525 ml of ethanol was added 450 mL of 50% sodium hydroxide solution in ethanol and 300 g of zinc powder. The contents were heated to reflux and maintained at that temperature for 12 hrs. The solution was cooled to room temperature, filtered and acidified until phenolphthalin precipitated as a white powder. This was collected by filtration and dried at 80° C. for 24 hrs at reduced pressure. Yield=95%. m.p.=234°-236° C.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
525 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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